4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide
Description
4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with bromine (position 4), chlorine (position 3), fluorine (position 5), and a sulfonamide group (position 1). This compound’s structure combines electron-withdrawing halogens and a polar sulfonamide moiety, which influence its physicochemical properties and reactivity.
Halogen substituents (Br, Cl, F) contribute to steric bulk, electronic effects, and metabolic stability, making such compounds relevant in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C6H4BrClFNO2S |
|---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrClFNO2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,(H2,10,11,12) |
InChI Key |
KUZLWUHXGWLHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Halogenation
The preparation commonly involves sulfonation of an appropriately substituted benzene ring, followed by conversion to the sulfonamide. The halogenation steps must be carefully controlled to achieve the specific substitution pattern required. The synthesis typically requires:
- Selective halogenation of the benzene ring
- Sulfonation of the halogenated benzene
- Conversion of the sulfonic acid to sulfonamide
Direct Functionalization Approach
Another approach involves starting with a simpler halogenated benzene derivative and introducing the sulfonamide group through direct functionalization. This method may involve:
- Starting with a di-halogenated benzene
- Introducing the third halogen through selective halogenation
- Sulfonation and conversion to sulfonamide
Specific Synthetic Protocols
Sulfonation-Based Synthesis
The synthesis of 4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide can be achieved through a controlled sulfonation process:
Initial Halogenation : Starting with a suitable precursor such as fluorobenzene, selective chlorination can be performed using chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under Lewis acid catalysis.
Bromination : The chloro-fluorobenzene derivative is then subjected to bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst to achieve regioselective bromination.
Sulfonation : The tri-halogenated benzene undergoes sulfonation using concentrated sulfuric acid or chlorosulfonic acid to introduce the -SO₃H group.
Conversion to Sulfonamide : The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), followed by treatment with ammonia to form the sulfonamide.
Alternative Synthetic Route
An alternative approach involves:
Starting Material Selection : Beginning with 4-bromoaniline or a similar precursor.
Halogenation : Introduction of chlorine and fluorine substituents through selective halogenation reactions.
Diazotization and Sulfonation : The amino group is converted to a diazonium salt, which is then treated with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.
Ammonolysis : The sulfonyl chloride is treated with ammonia to yield the desired sulfonamide.
Reaction Conditions and Parameters
The synthesis of 4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide requires careful control of reaction conditions:
Temperature Control
Halogenation reactions typically require specific temperature ranges to ensure selectivity:
- Chlorination: Usually performed at 0-25°C to control regioselectivity
- Bromination: Often conducted at lower temperatures (-10 to 10°C) to minimize multiple substitution
- Sulfonation: Requires elevated temperatures (80-120°C) for efficient reaction
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and selectivity:
- Dichloromethane or carbon tetrachloride for halogenation steps
- Acetic acid or trifluoroacetic acid for certain bromination reactions
- Sulfolane or dichloroethane for sulfonation reactions
Catalysts
Various catalysts are employed to enhance reaction rates and control selectivity:
- Lewis acids (AlCl₃, FeCl₃) for halogenation steps
- Silver salts for selective halogen exchange reactions
- Copper catalysts for sulfonation via diazonium intermediates
Purification Techniques
After synthesis, the compound requires purification to achieve the high purity needed for research applications:
- Recrystallization : Using appropriate solvent systems (ethanol/water, acetone/hexane)
- Column Chromatography : Typically using silica gel with hexane/ethyl acetate gradient systems
- Preparative HPLC : For achieving highest purity levels required for pharmaceutical applications
Analytical Characterization
The successful synthesis of 4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide is confirmed through various analytical techniques:
Spectroscopic Analysis
- ¹H NMR : Typically shows two aromatic protons and two sulfonamide protons with characteristic coupling patterns
- ¹³C NMR : Reveals the expected carbon signals with characteristic splitting due to C-F coupling
- Mass Spectrometry : Shows characteristic isotope patterns due to the presence of bromine and chlorine atoms
Physical Properties Verification
- Melting Point Determination : Comparison with literature values
- Elemental Analysis : Confirmation of C, H, N, S percentages
- X-ray Crystallography : For definitive structural confirmation when necessary
Industrial Scale Considerations
For larger-scale preparation, several modifications to the laboratory procedures are necessary:
- Safety Measures : Implementation of proper containment systems for handling hazardous reagents like thionyl chloride and concentrated acids
- Process Optimization : Development of continuous flow processes for hazardous steps
- Waste Management : Proper treatment of halogenated waste streams and recovery of valuable solvents
Applications in Synthesis
4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide serves as a valuable building block in organic synthesis:
- Pharmaceutical Intermediates : Used in the synthesis of more complex sulfonamide-based drugs
- Cross-Coupling Reactions : The halogen substituents provide handles for selective cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig)
- Medicinal Chemistry : Serves as a scaffold for developing enzyme inhibitors and receptor modulators
Comparison with Related Compounds
The preparation methods for 4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide can be compared with those of structurally related compounds:
| Compound | Molecular Weight | Key Synthetic Challenges | Primary Applications |
|---|---|---|---|
| 4-Bromo-3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide | 302.55 g/mol | Selective N-methylation | Medicinal chemistry intermediates |
| 4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide | 288.52 g/mol | Regioselective halogenation | Building block for complex molecules |
| 5-Bromo-1,2,3-trichlorobenzene | Different halogenation pattern | Control of chlorination sequence | Precursor for isoxazoline derivatives |
Chemical Reactions Analysis
4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and polymers.
Material Science: It is used in the development of advanced materials such as liquid crystals and organic semiconductors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The presence of halogen atoms and the sulfonamide group can enhance its binding affinity and specificity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide with structurally related compounds from the evidence:
Key Observations :
- Substituent Positioning: Halogen placement significantly affects electronic and steric properties.
- Functional Groups : The sulfonyl chloride in serves as a precursor to sulfonamides. Replacing –SO₂Cl with –SO₂NH₂ reduces molecular weight (~289.96 → ~272.53 g/mol) and alters reactivity .
- Amino vs. Halogen Substituents: The amino group in introduces basicity and hydrogen-bonding capacity, contrasting with the fluorine in the target compound, which prioritizes electronegativity and metabolic stability .
Physicochemical Properties
- Solubility: Sulfonamides generally exhibit moderate water solubility due to –SO₂NH₂. Fluorine’s electronegativity may reduce solubility in non-polar solvents compared to chlorine or bromine-substituted analogs .
- The target compound’s mp is likely elevated due to halogen-induced crystallinity.
Biological Activity
4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and findings from relevant research studies, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of 4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide is C₆H₄BrClFNO₂S, with a molar mass of approximately 288.52 g/mol. The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with a sulfonamide functional group. These substituents contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound primarily arises from its interactions with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, leading to inhibition of enzymatic activity. This mechanism is critical in drug design for targeting specific enzymes involved in disease pathways.
- Receptor Binding : The halogen substituents enhance the compound's binding affinity to receptors, potentially increasing therapeutic efficacy while minimizing side effects. This property positions it as a candidate for further development in pharmacology.
Biological Activities
Research indicates that 4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. The presence of halogen atoms enhances the compound's interaction with microbial targets, making it effective in inhibiting growth.
2. Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and receptor modulation .
3. Carbonic Anhydrase Inhibition
Recent studies have explored the inhibition of human carbonic anhydrases (hCAs) by sulfonamide derivatives, including this compound. This inhibition is relevant for treating conditions like glaucoma and certain cancers .
Case Studies and Research Findings
Several studies have investigated the biological activity of 4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via sulfonylation of halogenated benzene precursors. Key intermediates include halogenated benzenesulfonyl chlorides (e.g., 3-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride), which react with ammonia or amines to form sulfonamides . Optimize halogenation steps (bromination/chlorination) using catalysts like FeCl₃ or AlCl₃ to ensure regioselectivity. Purify intermediates via recrystallization or column chromatography to minimize side products.
Q. Which spectroscopic techniques are most reliable for characterizing structural integrity and purity?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., coupling constants for fluorinated aryl groups). Discrepancies in peak splitting may indicate impurities or isomerization .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Mass spectrometry (ESI+) confirms molecular weight (e.g., expected [M+H]⁺ at m/z 293.43) .
- XRD : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in halogenated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., -NMR shifts) in halogenated sulfonamides?
- Methodological Answer : Contradictions often arise from solvent effects or paramagnetic impurities.
- Step 1 : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent dependency.
- Step 2 : Compare experimental shifts with computational predictions (DFT calculations using Gaussian or ORCA) to validate assignments .
- Step 3 : Use heteronuclear correlation spectroscopy (HMBC/HSQC) to confirm coupling between and adjacent protons or carbons .
Q. What strategies improve yields in cross-coupling reactions involving this sulfonamide?
- Methodological Answer :
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos for Suzuki-Miyaura couplings. Adjust temperature (80–110°C) and solvent (toluene/DMF) to enhance reactivity .
- Substrate Preactivation : Convert the sulfonamide to a boronic ester (e.g., via Miyaura borylation) to increase electrophilicity. Monitor reaction progress via TLC (silica gel, UV visualization).
- Yield Data : Typical yields range from 45–70%; additives like Cs₂CO₃ improve efficiency in polar aprotic solvents .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC analysis to determine decomposition thresholds (>150°C observed in related sulfonamides) .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor via UV-Vis spectroscopy for absorbance shifts (λmax 260–280 nm) .
- Hydrolytic Stability : Assess hydrolysis in buffered solutions (pH 2–12) using LC-MS. Sulfonamides degrade faster under acidic conditions (t₁/₂ ~72 hrs at pH 2) .
Data Contradiction Analysis
Q. Why do different studies report conflicting reactivity in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., SNAr vs. radical mechanisms).
- Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation. For example, nitro group substitution may proceed via a Meisenheimer complex in polar solvents .
- Isotopic Labeling : Introduce or to trace leaving group dynamics. Confirms whether hydrolysis or elimination dominates .
Applications in Drug Discovery
Q. What role does this sulfonamide play in designing enzyme inhibitors?
- Methodological Answer : The sulfonamide moiety acts as a bioisostere for carboxylate groups, enhancing target binding.
- Case Study : In carbonic anhydrase inhibition, fluorinated analogs show IC₅₀ values <10 nM. Docking simulations (AutoDock Vina) predict halogen interactions with Zn²⁺ in active sites .
- SAR Analysis : Modify the chloro/fluoro pattern to balance lipophilicity (LogP ~2.5) and solubility (>50 µM in PBS) for optimal pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
